molecular formula C₂₆H₃₉NO₅S B1145994 Pregnanolone Sulfate Pyridinium Salt CAS No. 124107-39-7

Pregnanolone Sulfate Pyridinium Salt

Cat. No.: B1145994
CAS No.: 124107-39-7
M. Wt: 477.66
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pregnanolone Sulfate Pyridinium Salt plays a significant role in biochemical reactions, particularly in neuronal signaling. It interacts with NMDA receptors, a type of protein that plays a key role in regulating synaptic plasticity and memory function .

Cellular Effects

This compound has profound effects on various types of cells, particularly neurons. It influences cell function by modulating the activity of NMDA receptors, which are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NMDA receptors, leading to their inhibition. This interaction can result in changes in gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnanolone Sulfate Pyridinium Salt typically involves the sulfation of pregnanolone followed by the formation of the pyridinium salt. The process begins with the hydroxylation of pregnanolone to introduce a sulfate group. This is achieved using sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The resulting pregnanolone sulfate is then reacted with pyridine to form the pyridinium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pregnanolone Sulfate Pyridinium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pregnanolone sulfate, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific interaction with ion channels and its potential therapeutic applications in neurology. Its ability to modulate TRPM3 channels sets it apart from other similar compounds .

Properties

IUPAC Name

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRONXFCVCNETJP-GEVXNLERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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